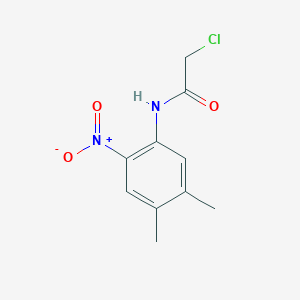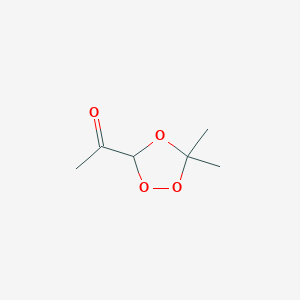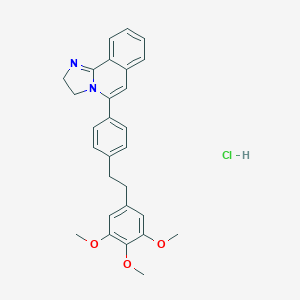
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, also known as CDNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and contains a chloro group as well as a nitro group, which gives it unique properties that make it useful for a variety of applications.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide is not yet fully understood, but it is thought to work by binding to specific proteins and altering their conformation or activity. This binding can be detected through changes in fluorescence intensity, allowing researchers to track the movement and activity of proteins in real-time.
Biochemical and Physiological Effects
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in living cells. This makes it an ideal tool for studying protein dynamics and localization without interfering with normal cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide is its high selectivity for certain proteins, which makes it an ideal tool for studying protein dynamics in living cells. However, 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide also has some limitations, including its relatively low fluorescence intensity and limited stability in certain biological environments.
Direcciones Futuras
There are many potential future directions for research involving 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, including the development of new derivatives with improved properties and the exploration of new applications in areas such as drug discovery and disease diagnosis. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide and its potential for use in a variety of scientific research applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide can be achieved through a multi-step process that involves the reaction of 4,5-dimethyl-2-nitroaniline with chloroacetyl chloride in the presence of a base. This reaction yields the intermediate 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has shown potential for a variety of scientific research applications. One of the most promising areas of research involves the use of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide as a fluorescent probe for imaging biological systems. 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has been shown to have high selectivity for certain proteins, making it an ideal tool for studying protein localization and dynamics in living cells.
Propiedades
Número CAS |
114741-31-0 |
|---|---|
Nombre del producto |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
Fórmula molecular |
C10H11ClN2O3 |
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-6-3-8(12-10(14)5-11)9(13(15)16)4-7(6)2/h3-4H,5H2,1-2H3,(H,12,14) |
Clave InChI |
ZQKGIBMAJMMPMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)CCl |
SMILES canónico |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)



![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)


![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)

